molecular formula C6H12O6 B12661361 alpha-D-Gulofuranose CAS No. 36574-19-3

alpha-D-Gulofuranose

Cat. No.: B12661361
CAS No.: 36574-19-3
M. Wt: 180.16 g/mol
InChI Key: AVVWPBAENSWJCB-RDQKPOQOSA-N
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Description

Alpha-D-Gulofuranose: is a type of sugar molecule that belongs to the class of furanoses, which are five-membered ring forms of sugars It is a stereoisomer of glucose, meaning it has the same molecular formula but a different spatial arrangement of atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-D-Gulofuranose can be synthesized through several methods. One common approach involves the polymerization of sugar-based monomers. For instance, glyco-copolymers containing alpha-D-glucofuranose and alpha-D-mannofuranose groups can be synthesized by free-radical polymerization in the presence of benzoyl peroxide as an initiator . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the successful formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar polymerization techniques but on a larger scale. The use of advanced reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Gulofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like nitric acid or potassium permanganate under controlled conditions to form corresponding acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon to produce reduced sugar derivatives.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines, which can replace hydroxyl groups in the sugar molecule.

Major Products: The major products formed from these reactions include various sugar derivatives, such as sugar alcohols, acids, and substituted sugars. These derivatives have diverse applications in pharmaceuticals, food industry, and chemical research.

Scientific Research Applications

Alpha-D-Gulofuranose has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex carbohydrates and glycopolymers.

    Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions. It serves as a model compound for understanding the behavior of sugars in biological systems.

    Medicine: The compound has potential applications in drug development, particularly in designing carbohydrate-based drugs and vaccines. Its derivatives can act as enzyme inhibitors or mimetics, providing therapeutic benefits.

    Industry: this compound and its derivatives are used in the food industry as sweeteners and stabilizers.

Mechanism of Action

Alpha-D-Gulofuranose can be compared with other similar compounds such as alpha-D-glucofuranose and alpha-D-mannofuranose . While all these compounds belong to the furanose class of sugars, they differ in the spatial arrangement of their hydroxyl groups. This difference in structure leads to variations in their chemical reactivity and biological functions.

Comparison with Similar Compounds

Properties

CAS No.

36574-19-3

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5+,6+/m1/s1

InChI Key

AVVWPBAENSWJCB-RDQKPOQOSA-N

Isomeric SMILES

C([C@H]([C@H]1[C@H]([C@H]([C@H](O1)O)O)O)O)O

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)O)O

Origin of Product

United States

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